Hydroxyzine pamoate
Overview
Description
Hydroxyzine pamoate is a first-generation antihistamine belonging to the piperazine class of chemicals. It is commonly used to treat anxiety, tension, and allergic conditions such as pruritus and chronic urticaria. This compound is known for its sedative, anxiolytic, and antiemetic properties .
Mechanism of Action
Target of Action
Hydroxyzine pamoate’s primary target is the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as itching, hives, and sneezing .
Mode of Action
This compound acts as a potent and selective histamine H1 receptor inverse agonist . By binding to these receptors, it blocks the action of histamine, a substance produced by the body in response to allergens . This interaction results in relief from allergic symptoms .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway . By acting as an inverse agonist at the histamine H1 receptor, this compound inhibits the effects of histamine, reducing allergic symptoms .
Pharmacokinetics
This compound is rapidly absorbed following oral administration . The onset of its sedative action occurs between 15 and 60 minutes, and its effect persists for 4-6 hours . The half-life of hydroxyzine is reportedly 14-25 hours, and is shorter in children (~7.1 hours) than in adults (~20 hours) . Elimination half-life is prolonged in the elderly, averaging approximately 29 hours .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of allergic symptoms such as itching, hives, and sneezing . It also exhibits sedative, anxiolytic, and antiemetic properties , making it useful for treating anxiety and tension associated with psychoneuroses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is less soluble in water compared to hydroxyzine HCL, which results in a slower dissolution rate and absorption, leading to a delayed onset of action . Furthermore, this compound may potentiate the effects of central nervous system (CNS) depressants following general anesthesia .
Biochemical Analysis
Biochemical Properties
Hydroxyzine pamoate functions by competing with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This interaction inhibits the binding of histamine, thereby reducing allergic symptoms such as itching and hives. Additionally, this compound exhibits skeletal muscle relaxing, bronchodilator, antiemetic, and analgesic properties . The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism .
Cellular Effects
This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It exerts its effects by blocking histamine H1 receptors on effector cells, leading to reduced histamine-mediated responses . This action results in decreased allergic reactions and sedation. This compound also affects the central nervous system by suppressing activity in certain subcortical areas, contributing to its anxiolytic and sedative effects .
Molecular Mechanism
The primary mechanism of action of this compound is as a potent and selective histamine H1 receptor inverse agonist . This action is responsible for its antihistamine and sedative effects. This compound also undergoes hydrolysis in the gastrointestinal tract, releasing the active hydroxyzine, which is gradually absorbed into the bloodstream . The compound’s active metabolite, cetirizine, contributes to its antihistaminic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates rapid absorption from the gastrointestinal tract, with clinical effects typically noted within 15 to 30 minutes . The compound has a half-life of approximately 20 hours in adults, with its clinical effects wearing off before complete elimination . Long-term studies have shown that this compound maintains its efficacy over extended periods, although its sedative effects may diminish with prolonged use .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces allergic reactions and anxiety without significant adverse effects . At higher doses, this compound can induce hypersedation, convulsions, and other toxic effects . Studies in pregnant animals have shown that high doses can lead to fetal abnormalities .
Metabolic Pathways
This compound is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5 . The main active metabolite, cetirizine, is generated by the oxidation of hydroxyzine’s alcohol moiety to a carboxylic acid . This metabolite is responsible for much of hydroxyzine’s antihistaminic effect. The compound is further broken down into several other metabolites, although specific pathways have not been fully elucidated .
Transport and Distribution
This compound is rapidly absorbed and distributed throughout the body, with a volume of distribution of approximately 16 to 23 L/kg in adults . The compound is transported in the bloodstream and binds to plasma proteins, facilitating its distribution to various tissues . This compound undergoes hydrolysis in the gastrointestinal tract, releasing the active hydroxyzine, which is then absorbed into the bloodstream .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with histamine H1 receptors on effector cells . The compound’s activity is influenced by its binding to these receptors, leading to the inhibition of histamine-mediated responses. This compound does not appear to undergo significant post-translational modifications that would direct it to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxyzine pamoate is synthesized through a multi-step process. The primary component, hydroxyzine, is synthesized by reacting 1-(4-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol. The resulting hydroxyzine is then combined with pamoic acid to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving hydroxyzine in dimethylformamide and then reacting it with pamoic acid. The reaction mixture is then purified and crystallized to obtain this compound in its final form .
Chemical Reactions Analysis
Types of Reactions: Hydroxyzine pamoate undergoes various chemical reactions, including:
Oxidation: Hydroxyzine can be oxidized to form cetirizine, its active metabolite.
Reduction: Hydroxyzine can be reduced under specific conditions to yield different derivatives.
Substitution: Hydroxyzine can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Cetirizine: Formed through the oxidation of hydroxyzine.
Various derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
Hydroxyzine pamoate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for quality control and method development.
Biology: Studied for its effects on histamine receptors and its role in modulating allergic responses.
Medicine: Extensively used in clinical research for its anxiolytic and sedative properties.
Comparison with Similar Compounds
Hydroxyzine hydrochloride: Another form of hydroxyzine with similar therapeutic uses.
Cetirizine: An active metabolite of hydroxyzine with antihistamine properties.
Loratadine: A second-generation antihistamine with fewer sedative effects.
Hydroxyzine pamoate stands out due to its potent sedative and anxiolytic effects, making it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.C21H27ClN2O2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-10,24-25H,11H2,(H,26,27)(H,28,29);1-9,21,25H,10-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDOKGIIKXGMNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H43ClN2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68-88-2 (Parent) | |
Record name | Hydroxyzine pamoate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010246750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00907580 | |
Record name | Hydroxyzine pamoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00907580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10246-75-0 | |
Record name | Hydroxyzine pamoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10246-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyzine pamoate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010246750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyzine pamoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydroxyzine pamoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00907580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxyzine embonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYZINE PAMOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M20215MUFR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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